3-Amino-3-(4-ethoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

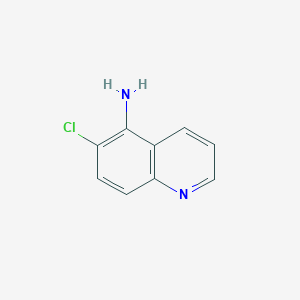

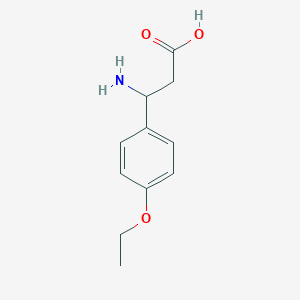

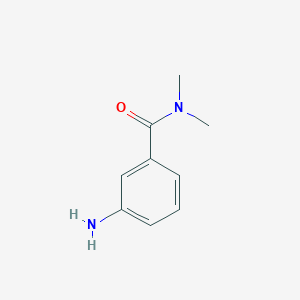

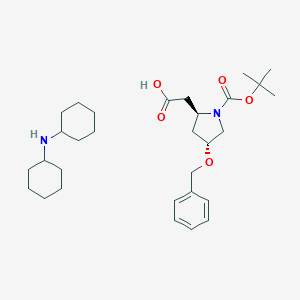

“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H15NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Amino-3-(4-ethoxyphenyl)propanoic acid” can be represented by the SMILES string:CCOc1ccc(cc1)C(N)CC(=O)O . This indicates that the molecule contains an ethoxyphenyl group attached to the third carbon of a propanoic acid, with an amino group also attached to the same carbon. Physical And Chemical Properties Analysis

“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a solid at room temperature . Its molecular weight is 209.24 . The compound’s InChI code is1S/C11H15NO3/c1-2-15-9-5-3-8 (4-6-9)10 (12)7-11 (13)14/h3-6,10H,2,7,12H2,1H3, (H,13,14) .

Scientific Research Applications

Crystal Packing and Hydrogen Bonding

3-Amino-3-(4-ethoxyphenyl)propanoic acid plays a role in the study of molecular interactions and crystal packing. For instance, a derivative of this compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, was found to utilize N⋯π interaction and hydrogen bonds in its crystal structure, which helps in understanding molecular assembly processes (Zhang, Wu, & Zhang, 2011).

Modification of Hydrogels

This compound is also significant in the modification of hydrogels. Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified using derivatives of this compound to improve their swelling properties, which could have implications in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Renewable Building Block for Materials Science

Phloretic acid, which is structurally related to 3-Amino-3-(4-ethoxyphenyl)propanoic acid, has been explored as a renewable building block in materials science. Its use in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates its potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalytic Synthesis

The compound is relevant in biocatalytic synthesis as well. Research on commercial lipases as biocatalysts for the synthesis of β-substituted-γ-amino acids used 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters, highlighting the compound's role in producing optically active precursors for these amino acids (Mukherjee & Martínez, 2011).

Corrosion Inhibition

Additionally, derivatives of 3-Amino-3-(4-ethoxyphenyl)propanoic acid, such as Schiff's bases, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This indicates the compound's potential application in industrial corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Safety And Hazards

properties

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVGGOUCUNVPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343689 |

Source

|

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-ethoxyphenyl)propanoic acid | |

CAS RN |

38499-22-8 |

Source

|

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)